molecular formula C11H12ClNO3 B3113657 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid CAS No. 196934-78-8

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid

Cat. No. B3113657
M. Wt: 241.67 g/mol
InChI Key: KIJYTGBTHXHDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to 4-((3-Chloro-4-methylanilino)carbonyl)phenyl acetate, which is provided to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid.



Molecular Structure Analysis

The molecular structure of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is not readily available. However, a related compound, 3-Chloro-4-methylaniline, has a molecular formula of C7H8ClN23.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid are not readily available. However, a related compound, 3-Chloro-4-methylaniline, has a melting point of 25 °C, a boiling point of 237-238 °C (lit.), and a density of 1.172.


Scientific Research Applications

Molecular Docking and Structural Studies

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid and its derivatives have been studied for their structural and spectroscopic properties. Using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, researchers have analyzed the vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials. These compounds have shown good biological activities and are potential inhibitors of Placenta growth factor (PIGF-1), indicating their pharmacological importance (Vanasundari et al., 2018).

Synthesis and Chemical Transformations

Research has also focused on the synthesis of derivatives of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid. For example, the synthesis of diaminomethylidene derivatives of tetronic acid involved reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012). Additionally, FT-IR and molecular structure analysis of related compounds have provided insights into their hyperpolarizability, molecular stability, and charge transfer mechanisms (Raju et al., 2015).

Biochemical Pathways and Apoptosis Induction

In the context of biochemical pathways, 4-methylthio-2-oxobutanoic acid (a related compound) has been studied for its role in the methionine salvage pathway and its ability to induce apoptosis independently of ornithine decarboxylase down-regulation, implying alternative mechanisms of action (Tang et al., 2006).

Biocatalysis and Enzymatic Reactions

Research into enzymatic reactions has shown the potential of using microbial enzymes for the stereoselective reduction of related β-keto esters. The use of enzymes from Geotrichum candidum has been effective in catalyzing these reductions, indicating a pathway for the production of chiral intermediates (Patel et al., 1992).

Photolysis and Chemical Reactions

Studies on the photolysis of methyl 2-chloro-3-oxobutanoate, a closely related compound, have explored the formation of various reaction products, offering insights into the chemical reactivity and potential applications in synthetic chemistry (Enev et al., 1987).

Safety And Hazards

The safety and hazards of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid are not known due to the lack of available information. However, a related compound, 3-Chloro-4-methylaniline, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction4.


Future Directions

There is no specific information available on the future directions of research or applications involving 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid. Further research and studies are needed to explore its potential uses and applications.


Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on the specific compound “4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid”.


properties

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYTGBTHXHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212522
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid

CAS RN

196934-78-8
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196934-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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